N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide -

N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide

Catalog Number: EVT-4271212
CAS Number:
Molecular Formula: C28H19N3O3
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor) []

  • Relevance: While Ivacaftor shares the carboxamide functional group with N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide, their core structures differ. Ivacaftor is mentioned in the context of identifying alternative potentiators that do not interfere with corrector activity for cystic fibrosis treatment. This suggests that N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide, might be explored as a potential potentiator candidate with a different structure and potentially fewer interactions with corrector drugs. []

2. 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid []

  • Compound Description: This compound is an investigational corrector drug being studied for its potential to treat cystic fibrosis. It works by improving the cellular processing of the ∆F508-CFTR protein. Its efficacy is reportedly reduced by Ivacaftor. []
  • Relevance: This compound and N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide share a 2,2-difluoro-1,3-benzodioxol-5-yl structural motif. The fact that this compound is impacted by Ivacaftor further highlights the need for alternative potentiators in cystic fibrosis treatment, potentially opening avenues for investigating N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide. []

3. 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropane-1-carboxamide [, ]

  • Compound Description: This compound is another investigational corrector drug being investigated for cystic fibrosis treatment. It aims to improve the cellular processing of ∆F508-CFTR. [] This compound has been granted orphan drug designation for the treatment of cystic fibrosis, in combination with Ivacaftor. []
  • Relevance: Similar to the previous compound, it shares the 2,2-difluoro-1,3-benzodioxol-5-yl structural motif with N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide. Its susceptibility to Ivacaftor's negative influence further emphasizes the need for potentiators like N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide that do not interfere with corrector activity. []

4. 4-[(2R,4R)-4-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV-2222/GLPG2222) []

  • Compound Description: ABBV-2222/GLPG2222 is a novel, potent, and orally bioavailable C1 corrector developed by AbbVie-Galapagos and currently in clinical trials. It exhibits potent in vitro functional activity in primary patient cells harboring F508del/F508del CFTR with an EC50 value <10 nM. It shows improvements in potency and drug-drug interaction (DDI) compared with 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (VX-809, Lumacaftor) and improvements in potency and efficacy compared with 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide (VX-661, Tezacaftor). []
  • Relevance: This compound also shares the 2,2-difluoro-1,3-benzodioxol-5-yl structural motif with N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide. []

Properties

Product Name

N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,3-diphenylquinoxaline-6-carboxamide

Molecular Formula

C28H19N3O3

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C28H19N3O3/c32-28(29-21-12-14-24-25(16-21)34-17-33-24)20-11-13-22-23(15-20)31-27(19-9-5-2-6-10-19)26(30-22)18-7-3-1-4-8-18/h1-16H,17H2,(H,29,32)

InChI Key

NWYCQWVCRPBIQY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.